Ethyl (2-nitroanilino)(oxo)acetate

Description

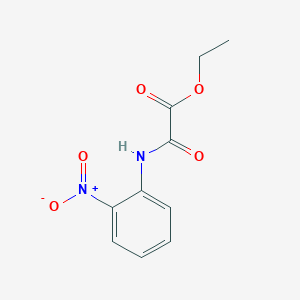

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-nitroanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-5-3-4-6-8(7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCRNVWKPACLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for Ethyl 2 Nitroanilino Oxo Acetate and Its Analogues

Established Synthetic Routes to Ethyl (2-nitroanilino)(oxo)acetate

The preparation of this compound typically relies on well-established condensation reactions that unite the 2-nitroaniline (B44862) nucleophile with a suitable electrophilic oxoacetate source.

Condensation Reactions Involving Oxoacetate Precursors

A primary and straightforward method for the synthesis of this compound is the condensation reaction between 2-nitroaniline and an appropriate ethyl oxoacetate derivative. Two common electrophilic precursors for this transformation are diethyl oxalate (B1200264) and ethyl oxalyl chloride.

The reaction of 2-nitroaniline with diethyl oxalate is a direct approach to forming the desired amide bond. This reaction is a subset of the broader Hofmann method for distinguishing primary, secondary, and tertiary amines. embibe.com Primary amines, such as 2-nitroaniline, can react with both ester groups of diethyl oxalate to form an oxamide. However, by controlling the stoichiometry and reaction conditions, the mono-acylated product, this compound, can be selectively synthesized. The reaction typically proceeds by the nucleophilic attack of the amino group of 2-nitroaniline on one of the carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxide leaving group.

Alternatively, a more reactive acylating agent, ethyl oxalyl chloride , can be employed. This method generally provides higher yields and proceeds under milder conditions. The reaction involves the nucleophilic substitution of the chloride atom in ethyl oxalyl chloride by the amino group of 2-nitroaniline. orgsyn.orgrsc.org This acylation is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. orgsyn.org The high reactivity of the acid chloride makes this a preferred method for the synthesis of α-ketoamides.

| Precursor | General Reaction Conditions | Product |

| Diethyl Oxalate | Reaction with 2-nitroaniline, often with heating. Stoichiometric control is important to favor mono-amidation. | This compound |

| Ethyl Oxalyl Chloride | Reaction with 2-nitroaniline in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane) at low to ambient temperature. | This compound |

Multicomponent Reaction Strategies for the Synthesis of this compound

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. scielo.org.mx While specific MCRs leading directly to this compound are not extensively documented, analogous reactions for the synthesis of α-ketoamides suggest potential pathways.

Pseudo-multicomponent reactions, for instance, can be designed to generate α-ketoamides. nih.gov A hypothetical multicomponent approach for this compound could involve a reaction between 2-nitroaniline, an isocyanide, and a source of the ethyl oxoacetyl group. However, the development of such a specific MCR remains an area for further research. The Ugi and Passerini reactions are well-known MCRs for the synthesis of α-acylamino amides and α-acyloxy carboxamides, respectively, and variations of these could potentially be adapted.

Synthesis of Structurally Related Anilino(oxo)acetate Derivatives

The synthetic strategies employed for this compound are broadly applicable to a wide range of structurally related anilino(oxo)acetate derivatives. These methods allow for the variation of substituents on the aniline (B41778) ring, providing access to a diverse library of compounds for various applications.

Synthetic Approaches to Arylamino(oxo)acetates

The synthesis of arylamino(oxo)acetates generally follows the same principles as those for the 2-nitro derivative. The condensation of a substituted aniline with diethyl oxalate or ethyl oxalyl chloride is the most common and versatile approach. The reactivity of the aniline derivative can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the amino group, potentially leading to faster reaction rates, while electron-withdrawing groups can decrease reactivity.

A variety of arylamino(oxo)acetates have been synthesized using these methods, demonstrating the broad scope of this approach. For example, the reaction of various anilines with diethyl oxalate has been used to prepare a range of N-aryl oxamic acid ethyl esters.

Derivatization and Diversification of the Aniline Moiety in Related Structures

Further diversification of the aniline moiety in arylamino(oxo)acetate structures can be achieved through various synthetic transformations. Functional groups on the aromatic ring can be introduced either before or after the formation of the anilino(oxo)acetate core.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to construct the C-N bond between an aryl halide and an amino-oxoacetate. Conversely, if the anilino(oxo)acetate already contains a suitable functional group (e.g., a halogen), further modifications can be performed. These can include Suzuki, Heck, or Sonogashira coupling reactions to introduce new carbon-carbon bonds, or nucleophilic aromatic substitution reactions.

Recent advances have also demonstrated the functionalization of the α-position of the amine in N,N-dialkylamines via palladium-catalyzed C-H arylation, suggesting possibilities for derivatization at positions other than the aromatic ring in related structures. nih.gov

Exploration of Sustainable Synthetic Pathways for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of α-ketoamides, including this compound. nih.gov These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

One promising strategy is the use of metal-free catalysts for the oxidative cross-dehydrogenative coupling (CDC) of α-ketoaldehydes with amines. rsc.org For example, a glucose-based carbonaceous material has been shown to be an effective, reusable catalyst for this transformation under solvent-free conditions. rsc.orgresearchgate.net Another green approach involves the use of ynamides as coupling reagents for the one-pot synthesis of α-ketoamides from α-keto acids and amines, which avoids the use of toxic reagents and complex purification steps. organic-chemistry.org

Biocatalysis also presents a sustainable alternative for amide bond formation. manchester.ac.uk Enzymes such as lipases and proteases can catalyze the amidation of esters under mild conditions. While specific examples for this compound are not yet reported, the potential for enzymatic synthesis of α-ketoamides is an active area of research. Engineered enzymes are being developed for the synthesis of N-substituted amino acids, which could pave the way for biocatalytic routes to arylamino(oxo)acetates. nih.gov

Flow chemistry is another technology that can contribute to the sustainable synthesis of α-ketoamides. Continuous flow processes offer advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. Copper-catalyzed synthesis of α-ketoamides from aryl methyl ketones and secondary amines has been successfully demonstrated in a continuous flow setup. chemrxiv.org

| Sustainable Approach | Key Features | Potential Application to this compound |

| Metal-Free Catalysis | Use of reusable, non-toxic catalysts; often solvent-free conditions. | Catalytic oxidative coupling of a suitable precursor with 2-nitroaniline. |

| Ynamide Coupling | Mild reaction conditions, avoids toxic reagents. | One-pot synthesis from an α-keto acid precursor and 2-nitroaniline. |

| Biocatalysis | Use of enzymes, mild aqueous conditions, high selectivity. | Enzymatic amidation of an ethyl oxoacetate precursor with 2-nitroaniline. |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Continuous synthesis via the condensation of 2-nitroaniline with an oxoacetate precursor. |

Reactivity and Transformational Studies of Ethyl 2 Nitroanilino Oxo Acetate

Reactions Involving the Oxoacetate Functional Group

The oxoacetate portion of the molecule, specifically the ethyl oxalamido group [-NHC(O)C(O)OEt], contains the most reactive sites for non-cyclization reactions. These include the ester and the adjacent carbonyl groups.

Ester and Amide Bond Formation Reactions of Ethyl (2-nitroanilino)(oxo)acetate

The ethyl ester of this compound is susceptible to nucleophilic attack, primarily leading to the formation of new amide bonds through aminolysis or hydrolysis under basic or acidic conditions.

The reaction with various primary and secondary amines can displace the ethoxy group (-OEt) to yield the corresponding amides. This transamidation is a common strategy for modifying the terminal end of the molecule. The reaction typically requires heat and can be catalyzed by acids or bases. masterorganicchemistry.commdpi.com The general transformation is outlined below:

Table 1: Synthesis of Amide Derivatives from this compound

| Reactant | Product | Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N¹-alkyl-N²-(2-nitrophenyl)oxalamide | Heat, solvent (e.g., Toluene, DMF) |

| Secondary Amine (R₂NH) | N¹,N¹-dialkyl-N²-(2-nitrophenyl)oxalamide | Heat, solvent (e.g., Toluene, DMF) |

These reactions allow for the introduction of a wide variety of substituents, which can be useful for tuning the molecule's properties or for introducing further reactive handles. researchgate.net The existing amide bond is generally more stable than the ester bond but can be hydrolyzed under more forcing acidic or basic conditions to yield 2-nitroaniline (B44862) and diethyl oxalate (B1200264).

Nucleophilic and Electrophilic Reactivity at the Carbonyl and Methylene (B1212753) Centers

The structure of this compound features two adjacent carbonyl carbons, which are both electrophilic centers. These carbons are susceptible to attack by strong nucleophiles.

Reactivity at the α-Keto Carbonyl: The carbonyl group adjacent to the ester (the keto group) can react with strong nucleophiles like Grignard reagents or organolithium compounds. However, these reactions are often complicated by competing reactions at the ester carbonyl.

Reactivity at the Amide Carbonyl: The amide carbonyl is generally less electrophilic than the keto-carbonyl due to resonance donation from the aniline (B41778) nitrogen. Reaction at this site typically requires more reactive nucleophiles and may lead to cleavage of the amide bond.

The molecule lacks a traditional methylene center between two activating groups. The two carbonyl groups are directly bonded, forming an oxalyl moiety. This structural feature is key to the reactivity of the oxoacetate group.

Transformations of the Nitro and Aniline Moieties

The nitro and aniline functionalities on the aromatic ring are pivotal for many of the compound's most significant transformations, particularly in the synthesis of heterocyclic systems.

Reduction Chemistry of the Nitro Group in this compound

The selective reduction of the aromatic nitro group to a primary amine is a crucial transformation, as the resulting product, ethyl (2-aminoanilino)(oxo)acetate, is a direct precursor for cyclization reactions. mdpi.com A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups. commonorganicchemistry.comscispace.com

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com It is often the preferred method for achieving high yields.

Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid, are effective for reducing aromatic nitro groups. commonorganicchemistry.comresearchgate.net These methods are robust and tolerant of many functional groups.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also effectively reduce the nitro group under milder conditions than direct hydrogenation. researchgate.net

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd/C | Methanol or Ethanol (B145695), room temperature | Ethyl (2-aminoanilino)(oxo)acetate |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), reflux | Ethyl (2-aminoanilino)(oxo)acetate |

| Fe/CH₃COOH | Acetic Acid, heat | Ethyl (2-aminoanilino)(oxo)acetate |

The successful synthesis of the diamine product is the gateway to the construction of important heterocyclic scaffolds.

Reactivity of the Aniline Nitrogen in this compound

The aniline nitrogen in the starting material is part of an amide linkage (an oxalamido group). Its nucleophilicity is significantly diminished due to the delocalization of its lone pair into the adjacent carbonyl group and the electron-withdrawing effect of the ortho-nitro group. chemistrysteps.com Therefore, it does not typically participate in reactions such as alkylation or acylation under standard conditions.

However, upon reduction of the nitro group, the resulting primary amino group (-NH₂) is a potent nucleophile. This newly formed amine is positioned ortho to the existing oxalamido side chain, creating an ideal geometry for intramolecular reactions. The original aniline nitrogen remains relatively unreactive, allowing the primary amine to be the dominant reactive site in subsequent cyclization steps. acs.org

Cyclization and Heterocyclic Annulation Reactions

The most significant application of this compound in synthetic chemistry is as a precursor for the synthesis of nitrogen-containing heterocycles. This is typically achieved through a reduction-cyclization sequence.

Upon reduction of the nitro group to form ethyl (2-aminoanilino)(oxo)acetate, the molecule contains two key functionalities in close proximity: a nucleophilic primary aromatic amine and an electrophilic ester. This arrangement facilitates intramolecular cyclization to form a seven-membered ring.

Specifically, heating the intermediate diamine, often in a high-boiling solvent like dimethylformamide (DMF) or xylene, or with the aid of a catalyst, promotes an intramolecular amidation reaction. mdpi.com The primary amine attacks the ester carbonyl, leading to the elimination of ethanol and the formation of a 1,5-benzodiazepine-2,3-dione ring system. google.com

This transformation is a powerful method for constructing the benzodiazepine (B76468) core, which is a privileged scaffold in medicinal chemistry.

Table 3: Cyclization to form 1,5-Benzodiazepine-2,3-dione

| Starting Material | Intermediate | Product | Conditions for Cyclization |

|---|

Other potential, though less common, heterocyclic annulation reactions could involve derivatization of the oxoacetate moiety followed by cyclization involving the nitro group or its reduced form. For instance, conversion of the keto group to a different functional group could enable alternative cyclization pathways to form five- or six-membered heterocyclic rings fused to the benzene (B151609) ring. mdpi.comarabjchem.org

Formation of Quinoxaline (B1680401) and Quinoline (B57606) Derivatives from Oxoacetate Precursors

The structure of this compound makes it a prime precursor for the synthesis of quinoxaline derivatives through intramolecular reductive cyclization. The general strategy involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous or catalyzed intramolecular condensation with the adjacent α-ketoester moiety to form a dihydroxyquinoxaline intermediate, that subsequently aromatizes to the quinoxaline ring system.

A key step in this transformation is the selective reduction of the aromatic nitro group in the presence of the ester and ketone functionalities. Various methods for the reduction of nitroarenes can be employed, such as catalytic hydrogenation or the use of chemical reducing agents. For instance, the Béchamp reduction, which uses iron in an acidic medium, is a classic method for converting aromatic nitro compounds to anilines and is applicable to a wide range of substrates. wikipedia.orgchem-station.com More modern and milder methods often employ catalysts like palladium on carbon (Pd/C) with a hydrogen source or transfer hydrogenation conditions. sapub.orgdoi.org

The intramolecular cyclization of the resulting amino intermediate, ethyl (2-aminoanilino)(oxo)acetate, would proceed readily due to the proximity of the reacting groups. This type of cyclization is a common strategy in the synthesis of quinoxalines, where an o-phenylenediamine (B120857) condenses with a 1,2-dicarbonyl compound. nih.govorientjchem.orgresearchgate.net In the case of this compound, the reduction of the nitro group in situ generates the o-phenylenediamine-like structure required for cyclization.

While direct studies on this compound are not extensively documented in readily available literature, the synthesis of quinoxaline-2-carboxylic acid derivatives from related precursors is well-established. For example, the reductive cyclization of N-(2-nitrophenyl)glycine derivatives using reagents like Raney Nickel and hydrogen gas leads to the formation of quinoxalinones. sapub.org Similarly, iron-catalyzed transfer hydrogenation has been successfully used to synthesize quinoxalines from 2-nitroanilines and vicinal diols, where the catalyst facilitates both the oxidation of the diol to a 1,2-dicarbonyl and the reduction of the nitroaniline. researchgate.net This highlights the feasibility of a one-pot reductive cyclization of this compound.

The formation of quinoline derivatives from this specific precursor is less direct. Quinoline synthesis often requires a different substitution pattern, such as in 2-nitrostyrenes (for indole (B1671886) synthesis, a related heterocycle) or 2-aminobenzaldehydes reacting with enolates (Friedländer synthesis). sci-hub.se However, transformations of the quinoxaline product, or alternative cyclization pathways under specific catalytic conditions, could potentially lead to quinoline-based structures. For example, pyrazolo[4,3-c]quinolines have been synthesized via intramolecular cyclization of a related 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using sodium dithionite (B78146) as the reducing agent. rsc.org

Table 1: Examples of Quinoxaline Synthesis from Related Nitroaniline Precursors

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-chloro-2-nitro-phenyl)-acetamide | 1. H₂, Pd/C 2. H₂O₂ | 6-chloro-1H-quinoxalin-2-one | Not specified | sapub.org |

| 2-Nitroaniline and vicinal diols | Tricarbonyl (η⁴-cyclopentadienone) iron complex | Substituted Quinoxalines | up to 94% | researchgate.net |

| 5-chloro-2-nitro-phenylamine and chloroacetyl chloride | 1. Acylation 2. H₂/Pd-C reduction and cyclization 3. H₂O₂ oxidation | 6-chloro-1H-quinoxalin-2-one | Not specified | sapub.org |

Pyrrole (B145914) and Other Heterocycle Formations from Related Ethyl Oxoacetates

Ethyl oxoacetates are important building blocks for the synthesis of various heterocycles, including pyrroles. A common method for introducing the glyoxylate (B1226380) moiety onto a pyrrole ring is through the Friedel-Crafts acylation of a pyrrole with an oxalyl chloride derivative, such as ethyl oxalyl chloride. chim.itorganic-chemistry.org This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃), although the acidic conditions can sometimes lead to polymerization of the pyrrole ring. nih.govstackexchange.com To circumvent this, the reaction is often performed on N-protected pyrroles or under basic conditions. chim.itnih.gov

The resulting ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate and its analogs are themselves versatile intermediates. cymitquimica.comsu.ac.th The dicarbonyl system can participate in further condensation and cyclization reactions. For example, multicomponent reactions involving pyrrole, an acyl chloride, and triethylamine (B128534) can lead to the formation of complex, bis-heterocyclic pyrrole derivatives. researchgate.net

While this compound already contains the oxoacetate functionality, its reactivity can be compared to other hetaryl glyoxylates. For instance, intramolecular Wittig or Staudinger-aza-Wittig reactions of suitably substituted indolyl or pyrrolyl glyoxylates have been used to annulate new rings onto the heterocyclic core. chim.it An intramolecular reductive cyclization of ethyl 2-(1-((2-nitrophenyl)sulfonyl)-1H-pyrrol-2-yl)-2-oxoacetate has also been reported, demonstrating a similar principle of nitro group reduction followed by cyclization as discussed for quinoxaline formation. chim.it

Other heterocycles can also be synthesized from ethyl oxoacetate precursors. For example, reactions with β-aminoalcohols can yield morpholin-2-ones. mit.edu The broad reactivity of the oxoacetate group allows for its incorporation into a wide array of heterocyclic frameworks through condensation with various binucleophiles.

Table 2: Synthesis of Pyrrolyl Glyoxylates and Related Heterocycles

| Reactants | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyrrole, Oxalyl chloride, Methanol | 1. Oxalyl chloride, -78°C 2. MeONa, MeOH | Methyl pyrrol-2-ylglyoxylate | 57% | chim.it |

| N-p-toluenesulfonylpyrrole, 1-Naphthoyl chloride | AlCl₃, CH₂Cl₂ | 3-Acylpyrrole | Variable ratios of 3- and 2-isomers | nih.gov |

| Pyrrole, Benzothiazole, Ethyl chloroformate | Triethylamine, CH₂Cl₂ | Ethyl 2-(1H-pyrrol-2-yl)benzo[d]thiazole-3(2H)-carboxylate | Not specified | researchgate.net |

Catalytic Modulations of this compound Transformations

Catalysis plays a crucial role in modulating the transformations of this compound, primarily by enabling the key reductive cyclization step under milder conditions and with greater efficiency. The choice of catalyst can influence the reaction pathway and the final product structure.

The central transformation, the intramolecular synthesis of a quinoxaline derivative, hinges on the reduction of the nitro group. A wide variety of heterogeneous and homogeneous catalysts are effective for this purpose.

Heterogeneous Catalysts:

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro groups, often employing hydrogen gas or a transfer hydrogenation donor like ammonium formate or cyclohexene. It is known for its high efficiency and the ability to be recycled. sapub.orgdoi.org

Raney Nickel: Another classic hydrogenation catalyst that is effective for nitro group reduction. sapub.org

Metal Nanoparticles: Synthesized nanoparticles of metals like copper, nickel, or noble metals, sometimes supported on materials like carbon or silica, have shown excellent catalytic activity for the reduction of nitroanilines. doi.orgmtieat.orgnih.govnih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be highly effective and reusable catalysts for the reduction of 2-nitroaniline to o-phenylenediamine in the presence of NaBH₄. nih.govnih.gov

Homogeneous Catalysts:

Iron Complexes: The Knölker complex, a tricarbonyl(η⁴-cyclopentadienone)iron complex, has been demonstrated to catalyze the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols through a transfer hydrogenation mechanism. researchgate.net This type of catalyst could be particularly effective for the reductive cyclization of this compound.

Ruthenium Complexes: Ruthenium-based catalysts are known to be effective in the hydrogenation and transfer hydrogenation of various functional groups, including the asymmetric reduction of quinoxalines to chiral tetrahydroquinoxalines when used in combination with a chiral Brønsted acid. acs.org

Dioxomolybdenum(VI) Complexes: These complexes have been shown to catalyze the reductive cyclization of nitrobiphenyls and nitrostyrenes to carbazoles and indoles, respectively, using triphenylphosphine (B44618) as the reductant under mild conditions. sci-hub.se

Non-Metal Reducing Agents with Catalytic Activation:

Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and effective reducing agent for nitro groups that operates under metal-free conditions. It has been used for the one-pot reductive cyclization of nitrophenyl-substituted pyrazoles to form pyrazolo-quinazolines and -quinolines. rsc.orgresearchgate.net

The choice of catalyst and reaction conditions can be fine-tuned to achieve the desired transformation. For the synthesis of quinoxalines from this compound, a catalyst that efficiently reduces the nitro group without affecting the ester or ketone functionalities is ideal. The subsequent intramolecular cyclization is often spontaneous or acid/base-catalyzed. The use of recyclable heterogeneous catalysts offers advantages in terms of process simplification and green chemistry. nih.govdergipark.org.tr

Table 3: Catalytic Systems for Reductive Cyclization of Nitroarenes

| Catalyst/Reagent | Substrate Type | Transformation | Key Features | Reference |

|---|---|---|---|---|

| CuFe₂O₄ Nanoparticles / NaBH₄ | 2-Nitroaniline | Reduction to o-phenylenediamine | High efficiency, reusable magnetic catalyst | nih.govnih.gov |

| Tricarbonyl(η⁴-cyclopentadienone)iron complex | 2-Nitroanilines and diols | Transfer hydrogenative condensation to quinoxalines | One-pot synthesis, mild conditions | researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | 2-Nitrophenyl-pyrazoles | Tandem reductive cyclization to pyrazolo-quinazolines | Metal-free, efficient | rsc.org |

| Pd/C / H₂ | N-(4-chloro-2-nitro-phenyl)-acetamide | Reductive cyclization to quinoxalinone | Standard, effective hydrogenation | sapub.org |

| Dichlorodioxomolybdenum(VI) / PPh₃ | 2-Nitrobiphenyls, 2-Nitrostyrenes | Reductive cyclization to carbazoles and indoles | Catalytic deoxygenation | sci-hub.se |

Mechanistic Investigations in the Chemistry of Ethyl 2 Nitroanilino Oxo Acetate

Elucidation of Reaction Pathways and Intermediates for Ethyl (2-nitroanilino)(oxo)acetate

Detailed experimental studies on the reaction pathways of this compound are not extensively documented in publicly available literature. However, based on the reactivity of analogous anilines and oxoacetates, several potential pathways can be postulated. The presence of the amine, the nitro group, and the oxoacetate moiety suggests a rich and varied reactivity profile.

Reactions involving the aniline (B41778) nitrogen are likely to be prominent. For instance, in the presence of suitable electrophiles, N-alkylation or N-acylation would be expected. The nucleophilicity of the aniline nitrogen is, however, significantly modulated by the strongly electron-withdrawing nitro group at the ortho position.

The oxoacetate functionality introduces additional reactive sites. The carbonyl groups are susceptible to nucleophilic attack. For example, reactions with hydrazines could lead to the formation of pyrazolone (B3327878) derivatives. beilstein-journals.org Similarly, multicomponent reactions involving the active methylene (B1212753) group of the oxoacetate could be envisaged. marquette.edu

The interplay between the different functional groups can also lead to complex intramolecular reactions. For example, under certain conditions, intramolecular cyclization reactions might occur, potentially leading to the formation of heterocyclic systems. The specific intermediates in these pathways would likely include tetrahedral intermediates from nucleophilic addition to the carbonyl groups or substituted aniline derivatives. While direct evidence for specific intermediates for the title compound is lacking, studies on related systems provide valuable insights. For instance, the reaction of ethyl chloroacetate (B1199739) with 2-mercapto-3-phenylquinazolin-4(3H)-one proceeds via an initial deprotonation of the thiol by a base, followed by nucleophilic attack on the chloroacetate. scispace.com

Understanding the Influence of the Nitro Group on Reaction Mechanisms

The ortho-nitro group exerts a powerful influence on the reactivity of this compound through a combination of inductive and resonance effects. The nitro group is strongly electron-withdrawing, which has several key consequences for the reaction mechanisms. kkwagh.edu.in

Firstly, it significantly reduces the basicity and nucleophilicity of the aniline nitrogen. kkwagh.edu.in This deactivation makes reactions at the nitrogen, such as protonation and alkylation, less favorable compared to aniline itself. The -I (inductive) and -M (mesomeric or resonance) effects of the nitro group delocalize the lone pair of electrons from the nitrogen atom into the aromatic ring, thereby reducing their availability for bonding with electrophiles. stackexchange.com In the context of electrophilic aromatic substitution, while the amino group is typically an ortho, para-director, the strong deactivating effect of the nitro group makes the aromatic ring much less susceptible to attack. chemistrysteps.com Furthermore, in acidic media, protonation of the amino group would lead to the formation of an anilinium ion, which is a meta-director. researchgate.net

Secondly, the nitro group can stabilize anionic intermediates. In nucleophilic aromatic substitution reactions, a nucleophile can attack the aromatic ring, and the resulting negative charge can be delocalized onto the nitro group, particularly when it is in the ortho or para position. libretexts.org This stabilization of the Meisenheimer complex facilitates the substitution reaction.

Thirdly, the ortho-position of the nitro group introduces significant steric hindrance around the aniline nitrogen, which can influence the approach of reagents and affect the regioselectivity of reactions.

The electronic effect of the nitro group in nitroanilines is a well-studied phenomenon. The order of basicity for nitroanilines is generally meta > ortho > para. stackexchange.com This is due to the interplay of the -I and -M effects. In the ortho and para isomers, both effects are operative, while in the meta isomer, only the -I effect is significant. The lower basicity of the ortho isomer compared to the meta is often attributed to intramolecular hydrogen bonding and steric effects.

Conformational Analysis and Rotational Dynamics of this compound and its Analogues

The conformational flexibility of this compound is primarily determined by rotation around several single bonds: the C(aryl)-N bond, the N-C(oxo) bond, and the bonds within the ethyl ester group. The presence of the bulky and polar nitro group in the ortho position significantly influences the preferred conformation.

Intramolecular hydrogen bonding between the N-H of the aniline and an oxygen of the ortho-nitro group is a key feature in 2-nitroaniline (B44862) derivatives, creating a six-membered chelate ring. scispace.comresearchgate.net This interaction imparts a degree of planarity to the molecule and influences the orientation of the substituents.

Computational studies on related 2-nitroaniline derivatives have provided insights into their conformational preferences and rotational barriers. Density functional theory (DFT) calculations on molecules like 4-bromo-3-fluoro-N-methyl-2-nitroaniline show that the nitro group at the ortho position creates significant steric interactions that affect the planarity of the molecule and the orientation of the N-methyl group. The rotational barrier around the C-N bond in nitroanilines has been a subject of theoretical investigation. For 4-nitroaniline, the rotational barrier of the nitro group has been calculated to be around 9.13 kcal/mol. nih.gov In 2-nitroaniline derivatives, the intramolecular hydrogen bond would be expected to increase this barrier.

Table 1: Calculated Rotational Barriers of the Nitro Group in Nitroaniline Analogues

| Compound | Method | Basis Set | Rotational Barrier (V2, kcal/mol) | Reference |

| 3-Nitroaniline | DFT (Average) | Various | 6.38 | nih.gov |

| 4-Nitroaniline | DFT (Average) | Various | 9.13 | nih.gov |

This data is for analogous compounds and serves to illustrate the magnitude of rotational barriers in such systems.

Kinetic and Thermodynamic Parameters of Key Transformations

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the literature. However, we can infer some general principles from studies on related compounds.

The kinetics of reactions at the aniline nitrogen would be significantly slower than those for aniline due to the electron-withdrawing nature of the nitro group, as discussed previously. For instance, the rate of acylation would be considerably lower.

Table 2: Kinetic Data for the Saponification of Ethyl Acetate (B1210297)

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |

| 298.15 | 0.110 | austinpublishinggroup.com |

| 303.15 | 0.165 | austinpublishinggroup.com |

| 308.15 | 0.245 | austinpublishinggroup.com |

| 313.15 | 0.360 | austinpublishinggroup.com |

This data is for the parent ethyl acetate and provides a baseline for comparison.

Thermodynamically, the stability of this compound will be influenced by the stabilizing intramolecular hydrogen bond between the amino and nitro groups. The thermodynamics of reactions, such as ester hydrolysis or amide formation, can be estimated using computational methods, although specific experimental data for this compound is not available. mdpi.comnist.gov

Zwitterionic and Carbene-Mediated Mechanistic Insights from Related Oxoacetate Chemistry

While not definitively established for this compound itself, the chemistry of related oxoacetates and similar compounds suggests the possibility of intriguing mechanistic pathways involving zwitterionic intermediates and carbenes.

Zwitterionic Intermediates: In reactions of electron-poor alkynes with isocyanides, zwitterionic intermediates are often proposed. researchgate.net For example, the reaction of dialkyl acetylenedicarboxylates with isocyanides generates a highly reactive 1:1 zwitterionic intermediate that can be trapped by various electrophiles. researchgate.net Similarly, in certain cycloaddition reactions, the formation of zwitterionic intermediates has been computationally and experimentally supported. semanticscholar.orgmdpi.com Given the polar nature of the oxoacetate moiety and the potential for charge separation, it is conceivable that under specific reaction conditions, this compound or its derivatives could participate in reactions proceeding through zwitterionic species. DFT studies on cycloaddition reactions involving nitroalkenes have shown that zwitterionic intermediates can be formed. semanticscholar.org

Carbene-Mediated Mechanisms: The oxoacetate functionality also presents the possibility of carbene generation. N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions of α-keto esters. dntb.gov.uaacs.org For instance, NHC-catalyzed hydroacylation of α-keto esters with aldehydes proceeds through a carbene-bound intermediate. nih.gov While these examples involve external carbenes, the possibility of generating a carbene from the oxoacetate moiety itself under specific conditions (e.g., photolysis or thermolysis of a corresponding diazo compound) cannot be entirely ruled out, although it is a more speculative pathway. Fischer-type carbenes can be formed from the reaction of metal complexes with diazo compounds, and these can undergo further reactions. wikipedia.org The generation of a carbene from an oxoacetate derivative would open up a wide range of potential transformations, including cyclopropanations and C-H insertion reactions. uqu.edu.sa

Applications of Ethyl 2 Nitroanilino Oxo Acetate in Organic Synthesis

Ethyl (2-nitroanilino)(oxo)acetate as a Building Block for Complex Molecular Scaffolds

The true synthetic utility of this compound is most apparent in its potential as a building block for intricate molecular frameworks. The strategic placement of its functional groups allows for sequential or one-pot transformations to yield complex structures.

The structure of this compound is primed for intramolecular cyclization reactions, particularly after the reduction of its nitro group. This makes it a hypothetical but highly plausible precursor for various nitrogen-containing heterocycles.

One of the most logical applications is in the synthesis of quinoxaline-2,3-diones . The synthesis of these heterocycles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with diethyl oxalate (B1200264). mdpi.org In this context, this compound can be seen as a masked precursor to the necessary o-phenylenediamine. The reduction of the nitro group, typically with a reducing agent like palladium on carbon (Pd/C) and hydrogen gas or sodium dithionite (B78146), would yield ethyl (2-aminoanilino)(oxo)acetate. This intermediate, possessing a nucleophilic 1,2-diamine system and an electrophilic α-ketoester, would readily undergo an intramolecular cyclization to form the stable quinoxaline-2,3-dione ring system. This process offers a strategic advantage by allowing the introduction of the side chain before the formation of the diamine, which can sometimes be sensitive.

A similar strategy can be envisioned for the synthesis of benzimidazoles . The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a standard method for constructing the benzimidazole (B57391) core. pcbiochemres.comnbu.ac.inresearchgate.net By reducing the nitro group of this compound and then performing an intramolecular condensation, one could potentially access 2-substituted benzimidazoles. For instance, after reduction to the diamine, the molecule could cyclize. While direct cyclization of the resulting amino-oxamate is not the most common route to benzimidazoles, the presence of the reactive carbonyl groups opens up possibilities for various synthetic manipulations leading to this heterocyclic core.

The following table summarizes the potential heterocyclic products derivable from this compound.

| Starting Material | Key Transformation | Resulting Heterocycle |

| This compound | 1. Reduction of nitro group2. Intramolecular cyclization | Quinoxaline-2,3-dione |

| This compound | 1. Reduction of nitro group2. Decarboxylative cyclization | Benzimidazol-2(1H)-one |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. arabjchem.org While there is no direct literature documenting the use of this compound as a substrate in MCRs, its structure lends itself to such synthetic strategies.

One could design a one-pot reaction that first involves the formation of this compound in situ from 2-nitroaniline (B44862) and ethyl oxalyl chloride, followed by the addition of a reducing agent and a third component, such as an aldehyde. This would constitute a reductive cyclocondensation MCR to produce 2-substituted benzimidazoles. The process would involve the initial acylation of 2-nitroaniline, followed by the reduction of the nitro group to an amine, and finally, the condensation of the resulting diamine intermediate with an aldehyde. Such one-pot reductive syntheses of benzimidazoles from 2-nitroanilines and aldehydes are known, highlighting the feasibility of incorporating the oxoacetate moiety into similar sequences. pcbiochemres.compcbiochemres.com

Precursor for the Synthesis of Functional Organic Molecules

Beyond its role in building complex scaffolds, this compound can serve as a precursor to a range of functionalized molecules through the stepwise modification of its distinct functional groups.

The nitro group is a versatile functional handle. Its reduction to an amine is a gateway to a wide array of chemistries. The resulting ethyl (2-aminoanilino)(oxo)acetate could be further functionalized at the newly formed amino group through reactions such as:

Diazotization: Conversion to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halides, cyano, hydroxyl groups) in Sandmeyer-type reactions.

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

The ethyl oxoacetate portion of the molecule also presents several opportunities for transformation:

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2-nitroanilino)(oxo)acetic acid.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This would produce N-substituted 2-(2-nitroanilino)-2-oxoacetamides.

Carbonyl Group Reactions: The ketone carbonyl can react with nucleophiles, although this is less common in the presence of the more reactive ester group.

These transformations are summarized in the table below, illustrating the potential of this compound as a starting material for various functionalized aniline (B41778) derivatives.

| Functional Group | Reaction Type | Reagents | Potential Product Class |

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | 2-Aminoaniline derivatives |

| Ethyl Ester | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic acids |

| Ethyl Ester | Amidation | R₂NH | N,N-disubstituted amides |

| Aromatic Ring | Electrophilic Substitution | Br₂, FeBr₃ | Halogenated aniline derivatives |

Strategic Incorporation into Total Synthesis Schemes (if documented)

A thorough review of the scientific literature reveals no documented instances of this compound being utilized as a key intermediate or building block in the total synthesis of natural products. Its absence in this area of research suggests that other, more readily available or more reactive building blocks are typically preferred by synthetic chemists for complex molecule construction. The niche character of this compound, underscored by the limited availability of extensive reaction data, likely contributes to its lack of application in such elaborate synthetic endeavors. researchgate.netgoogle.com

Computational Chemistry and Advanced Spectroscopic Characterization of Ethyl 2 Nitroanilino Oxo Acetate

Density Functional Theory (DFT) Studies on Ethyl (2-nitroanilino)(oxo)acetate

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry, providing profound insights into the molecular properties and reactivity of complex organic molecules. mdpi.com By modeling the electronic density, DFT allows for the accurate calculation of various molecular attributes, from electronic structure to the prediction of spectroscopic signatures.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

The electronic properties of a molecule are fundamentally governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. wuxiapptec.comscience.gov A smaller gap generally implies higher reactivity. wuxiapptec.com For aromatic nitro compounds and related structures, DFT calculations, often using the B3LYP functional, have been successfully employed to determine these electronic parameters. scispace.comresearchgate.net

The HOMO in a molecule like this compound is typically localized on the more electron-rich portions, such as the aniline (B41778) ring and the amino group, which act as electron-donating centers. Conversely, the LUMO is expected to be centered on the electron-withdrawing nitro group and the oxoacetate moiety. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule upon electronic excitation. scispace.com

The molecular electrostatic potential (MEP) map is another crucial output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net For this compound, the region around the nitro group's oxygen atoms and the carbonyl oxygens would exhibit a strong negative potential, while the amine proton and aromatic protons would show a positive potential. nih.gov This charge landscape is instrumental in predicting intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Table 1: Representative Calculated Electronic Properties for a Related Nitroaniline Derivative Note: Data is illustrative for a related compound, 2-methoxy-4-nitroaniline, as specific data for the title compound is not readily available in the literature.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.25 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.55 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.70 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 7.5 D | Measures the overall polarity of the molecule. researchgate.net |

Data sourced from DFT/B3LYP/6-311G calculations on 2-methoxy-4-nitroaniline. scispace.com

Prediction of Spectroscopic Properties (IR, Raman, NMR) and Conformational Preferences

DFT calculations are highly effective in predicting vibrational spectra (IR and Raman). nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated that often shows excellent agreement with experimental data after applying a suitable scaling factor. scispace.com These calculations are invaluable for assigning specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the N-H stretch, the asymmetric and symmetric stretches of the NO2 group, the C=O stretches of the ester and amide functionalities, and various C-N and C-O stretching modes. nipne.rospectroscopyonline.com

Conformational analysis is another area where DFT provides critical insights. Molecules with multiple single bonds, like this compound, can exist in various conformations due to rotation around these bonds. DFT can be used to calculate the relative energies of these different conformers, identifying the most stable ground-state geometry. ukm.my For this molecule, significant conformational flexibility exists around the C(aryl)-N bond and within the ethyl acetate (B1210297) side chain. The planarity of the amide linkage and potential for intramolecular hydrogen bonding between the N-H proton and the ortho-nitro group's oxygen are key structural features that can be computationally explored. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, allows for the detailed exploration of reaction pathways, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgelte.hu This involves mapping the potential energy surface of a reaction, locating the transition state structures, and calculating the associated activation energies. researchgate.net

For a compound like this compound, several reactions could be modeled. For instance, its hydrolysis could be studied, identifying the transition states for the addition of water to the carbonyl centers. ukm.my Similarly, its synthesis, likely involving the reaction of 2-nitroaniline (B44862) with an ethyl oxalyl derivative, could be computationally investigated to understand the mechanism of amide bond formation. The catalytic oxidation of the ethyl group or reduction of the nitro group are other potential reactions whose mechanisms could be elucidated through DFT, providing insights into the molecule's reactivity and degradation pathways. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Behavior

While computational methods provide a powerful predictive framework, experimental spectroscopic techniques are essential for validating theoretical models and directly probing the structural and dynamic properties of molecules in various states.

Dynamic Nuclear Magnetic Resonance (NMR) Studies on Rotational Isomerism in Related Compounds

The amide C-N bond in molecules like this compound possesses a significant degree of double bond character due to resonance. nih.gov This restricts rotation around the bond, and if the groups attached to the nitrogen are different, it can lead to the existence of cis and trans isomers that may be observable by NMR spectroscopy. nih.gov

Furthermore, in sterically hindered N-aryl amides, rotation around the N-C(aryl) single bond can also be slow on the NMR timescale, a phenomenon known as atropisomerism. researchgate.net This restricted rotation can lead to the observation of distinct sets of NMR signals for the different rotational isomers (rotamers) at low temperatures. unibas.it As the temperature is increased, the rate of interconversion between the rotamers increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal. This behavior is studied using Dynamic NMR (DNMR) spectroscopy. ucl.ac.uknih.gov

By analyzing the changes in the NMR lineshape as a function of temperature, the rate constants for the rotational process can be determined, and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.netucl.ac.uk While specific DNMR studies on this compound are not prevalent, research on related N-aryl compounds with bulky ortho substituents has demonstrated the utility of this technique. For example, studies on N-aryl-2-oxo-acetates have shown that restricted rotation around the N-aryl bond can lead to observable atropisomerism, with activation energies quantified by DNMR. researchgate.net

Table 2: Representative Activation Barriers for Rotational Isomerism in Related N-Aryl Compounds

| Compound Class | Rotational Barrier (ΔG‡) (kJ/mol) | Spectroscopic Method |

| N-(1-naphthyl) derivatives | ~99 | 1H Dynamic NMR |

| N-(8-quinolinyl) derivatives | ~68.5 | 1H Dynamic NMR |

| Substituted (trichloroacetyl)anilino succinates | ~37.9 | 13C Dynamic NMR |

Data sourced from studies on related ketenimine and succinate (B1194679) derivatives. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and bonding arrangements within a molecule. whiterose.ac.uk These two techniques are often complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

For this compound, the FT-IR and Raman spectra would be rich with characteristic bands.

N-H Stretching: A band in the region of 3300-3400 cm⁻¹, whose exact position can indicate the extent of hydrogen bonding. nih.gov

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹. nipne.ro

C=O Stretching: The molecule has two carbonyl groups (amide and ester), which would give rise to intense absorption bands, likely between 1650 and 1750 cm⁻¹. The amide C=O stretch is typically at a lower frequency than the ester C=O stretch. The positions of these bands are sensitive to the electronic environment and conformation. spectroscopyonline.com

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are very characteristic, appearing as strong bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. nipne.ro

C-O and C-N Stretching: Vibrations associated with the C-O bonds of the ester and the C-N bonds appear in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

By comparing the experimental spectra with those predicted by DFT calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.net This comparison also helps to confirm the lowest energy conformation of the molecule, as the vibrational frequencies are dependent on the molecular geometry. nih.gov For instance, the presence of intramolecular hydrogen bonding between the N-H and the ortho-nitro group would be reflected in a shift of the corresponding stretching frequencies. nih.gov

Table 3: Typical Vibrational Frequencies for Functional Groups Present in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Stretch | 3300 - 3400 | IR, Raman |

| Carbonyl (Ester C=O) | Stretch | 1735 - 1755 | IR, Raman |

| Carbonyl (Amide C=O) | Stretch | 1650 - 1690 | IR, Raman |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | IR, Raman |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | IR, Raman |

| Ester (C-O) | Stretch | 1100 - 1210 | IR, Raman |

Data compiled from general spectroscopic tables and studies on related compounds. nipne.rospectroscopyonline.com

Future Research Perspectives for Ethyl 2 Nitroanilino Oxo Acetate

Development of Novel and Efficient Synthetic Protocols

Current research is aimed at creating new and improved methods for making ethyl (2-nitroanilino)(oxo)acetate. One approach involves the domino reaction of certain chemical starting materials, which allows for the creation of complex molecules in a single process. colab.ws Another area of interest is the use of catalysts, such as those based on oxo-rhenium complexes, to make the synthesis more efficient and selective. researchgate.net These catalysts can help to reduce unwanted byproducts and increase the amount of the desired product. researchgate.net Additionally, researchers are exploring one-pot synthesis methods, where multiple reaction steps are carried out in the same container, which can save time and resources. researchgate.net The use of environmentally friendly solvents, like ethyl acetate (B1210297), is also being investigated to make the production process more sustainable. colab.wsmdpi.com

A key reaction in producing related compounds involves the interaction of 2-aminobenzamide (B116534) with other chemicals in the presence of an oxidant. rsc.org Modifications to this and similar reactions are being explored to improve the yield and purity of the final product. rsc.orggoogle.com For example, controlling the reaction temperature and the ratio of reactants can have a significant impact on the outcome. google.com The table below summarizes some of the key parameters being investigated in these synthetic protocols.

Table 1: Key Parameters in the Synthesis of this compound and Related Compounds

| Parameter | Description | Potential Impact |

|---|---|---|

| Catalyst | Use of oxo-rhenium complexes and other catalysts. | Increased reaction efficiency and selectivity. researchgate.net |

| Reaction Type | Domino reactions and one-pot synthesis. | Simplified procedures and reduced waste. colab.wsresearchgate.net |

| Solvent | Use of green solvents like ethyl acetate. | More environmentally friendly processes. colab.wsmdpi.com |

| Reactant Ratio | Molar ratio of starting materials. | Optimization of product yield. google.com |

| Temperature | Controlling the reaction temperature. | Influence on reaction rate and selectivity. google.com |

Exploration of Unconventional Reactivity Patterns and Selectivities

Scientists are investigating the unique ways in which this compound and similar molecules can react. This includes studying how the compound behaves in the presence of different reagents and under various conditions. For instance, the reaction of related compounds with other molecules can lead to the formation of new and complex chemical structures. researchgate.netresearchgate.net Understanding these reactions can open up new possibilities for creating novel materials and substances.

Researchers are also interested in the selectivity of these reactions, meaning the ability to control which parts of the molecule react. researchgate.net For example, it is possible to selectively reduce a nitro group in the presence of other functional groups, which is important for creating specific molecules with desired properties. researchgate.net The study of dynamic effects, such as restricted rotation around certain chemical bonds, provides further insight into the molecule's behavior and can be observed using techniques like NMR spectroscopy. researchgate.net

Advanced Computational Approaches for Predicting Reactivity and Designing Derivatives

Computers are becoming an increasingly important tool in chemical research. Scientists are using advanced computational methods to predict how this compound will react in different situations. researchgate.net These methods can also be used to design new molecules, or derivatives, with specific properties. acs.org By calculating various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can gain insights into the molecule's reactivity and stability. acs.org

Computational studies can also help to understand the mechanisms of photochemical reactions, which are reactions that are initiated by light. acs.org This knowledge is crucial for developing applications in areas like photopharmacology and materials science. Furthermore, computational tools can be used to predict the physicochemical properties of new derivatives, which is important for assessing their potential use in various applications. nih.gov The table below shows some of the key computational parameters used in these studies.

Table 2: Key Computational Parameters for Studying this compound and its Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Predicts electronic properties and reactivity. acs.org |

| Global Hardness/Softness | Measures of the molecule's resistance to change in electron distribution. | Relates to stability and reactivity. acs.org |

| Photochemical Mechanisms | Computational modeling of reactions initiated by light. | Understanding light-induced processes. acs.org |

| Physicochemical Properties | Prediction of properties like solubility and stability. | Assessment of potential applications. nih.gov |

Interdisciplinary Research Avenues Involving this compound

The unique properties of this compound and its derivatives make them promising candidates for a wide range of applications in different scientific fields. One area of interest is in the development of new sensors. rsc.org For example, these compounds could be used to create sensors that can detect specific molecules, such as those found in living plants. rsc.org

Another potential application is in the field of drug delivery, where these molecules could be used to transport drugs to specific targets in the body. nih.gov The ability to functionalize these compounds with other molecules opens up possibilities for creating new materials with tailored properties for use in electronics and photonics. acs.org Furthermore, the study of these compounds could lead to the development of new catalysts for a variety of chemical reactions. researchgate.net Research is also being conducted to explore the potential of these molecules in the development of new antimicrobial agents. frontiersin.org

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Ethyl (2-nitroanilino)(oxo)acetate to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves nitro reduction and esterification. For example, nitroacetate precursors (e.g., ethyl 2-nitro-2-(aryl)acetate) are reduced using catalytic hydrogenation or chemical reductants like NaBH₄. Critical factors include:

- Reaction atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.

- Base selection : Triethylamine neutralizes HCl byproducts during condensation steps .

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Pd/C (5% wt) | 65–75% |

| Temperature | 25–40°C | |

| Reaction Time | 12–24 hours |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Ester methyl triplet (~1.3 ppm, J = 7.2 Hz) and quartet (~4.3 ppm) .

- Aromatic protons (δ 7.3–8.1 ppm) split by nitro and anilino substituents .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (N–O nitro), and ~1250 cm⁻¹ (C–N amine) .

- X-ray Crystallography : Use SHELX programs for refinement. SHELXL is ideal for resolving twinning or disorder in nitroanilino groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for this compound synthesis under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors. For example, higher Pd/C loading (>10% wt) may reduce yield due to side reactions .

- Kinetic Analysis : Monitor reaction progress via LC-MS to detect intermediates (e.g., nitroso derivatives) that may degrade under prolonged heating .

- Byproduct Identification : Use GC-MS to detect competing pathways (e.g., over-reduction of nitro to amine groups) .

Q. How does the electronic nature of substituents on the anilino ring influence the reactivity of this compound?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., para-methyl vs. nitro groups). Electron-withdrawing groups (NO₂) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .

- DFT Calculations : Model transition states to predict regioselectivity in reactions like ring closure (e.g., 5-membered vs. 6-membered lactam formation) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on nitro group orientation and steric hindrance .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by analyzing hydrogen bonds between the oxoacetate moiety and active-site residues .

Contradiction Analysis

Example : Discrepancies in antimicrobial activity (MIC) values across studies.

- Resolution Workflow :

- Standardize Assays : Use identical bacterial strains (e.g., Mtb H37Rv) and growth media .

- Control for Purity : Verify compound purity (>95%) via HPLC before testing. Impurities like unreacted nitro precursors can skew results .

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression to account for variability in inhibition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.